

Comprehensive Technical Guide: D-Phenylalaninol-1,1-d2

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Compound of Interest

Compound Name: *D-Phenylalaninol-d2*

CAS No.: 63386-40-3

Cat. No.: B1146239

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Isotopically Labeled Chiral Amino Alcohol for Metabolic Tracing and Asymmetric Synthesis[1][2]

Executive Summary

D-Phenylalaninol-d2 (specifically (R)-2-Amino-3-phenylpropan-1,1-d2-1-ol) is a stable, isotopically labeled chiral auxiliary and metabolic probe.[1][2] It represents the reduced form of D-Phenylalanine where the hydroxymethyl carbon bears two deuterium atoms.[1] This compound is critical in quantitative proteomic mass spectrometry (as a fragment-specific reporter) and in mechanistic studies of peptide bond reduction.[1][2] Its primary utility lies in its resistance to metabolic oxidation at the C1 position and its distinct spectral signature which simplifies NMR complexity by eliminating diastereotopic proton signals at the hydroxymethyl group.[3]

Chemical Identity & Stereochemistry[1][4][5]

Parameter	Data
IUPAC Name	(R)-2-Amino-3-phenylpropan-1,1-d2-1-ol
Common Name	D-Phenylalaninol-d2; D-Phe-ol-d2
Parent CAS	5267-64-1 (Unlabeled D-Phenylalaninol)
Chemical Formula	
Molecular Weight	153.22 g/mol (Calculated based on enrichment)
Chiral Center	R-configuration at C2
Isotopic Enrichment	Typically 98 atom % D

Structural Visualization

The deuterium label is located at the C1 position (hydroxymethyl group), replacing the two enantiotopic protons found in the non-deuterated parent.

Synthesis & Preparation Protocol

Methodology: Reductive Deuteration of D-Phenylalanine Causality: The use of Lithium Aluminum Deuteride (

) is preferred over

protocols because it ensures complete reduction of the carboxylic acid directly to the primary alcohol with high isotopic incorporation at the C1 position.

Experimental Workflow

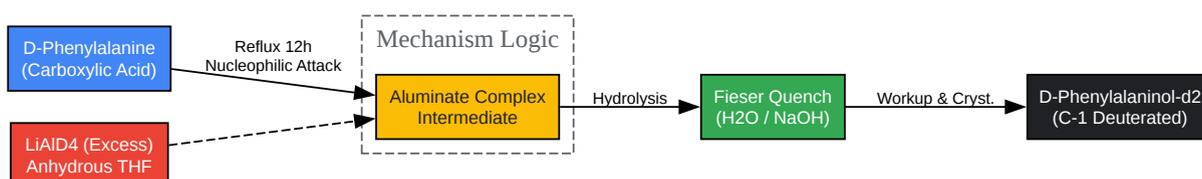
Reagents: D-Phenylalanine (99% ee),

(98+ atom % D), Anhydrous THF, 1M NaOH (for quenching).[3]

Step-by-Step Protocol:

- Activation: In a flame-dried 3-neck flask under Argon, suspend D-Phenylalanine (1.0 eq) in anhydrous THF (0.5 M concentration).
- Addition: Cool to 0°C. Add (2.5 eq) portion-wise over 30 minutes. Note: Exothermic reaction; control temperature to prevent racemization.
- Reflux: Warm to room temperature, then reflux for 12 hours. The vigorous reduction ensures the carboxylic carbon is fully saturated with deuterium.[3]
- Quench (Fieser Method): Cool to 0°C. Carefully add water (mL), then 15% NaOH (mL), then water (mL) relative to grams of used.
- Isolation: Filter the granular precipitate. Dry the filtrate over and concentrate in vacuo.
- Purification: Recrystallize from Ethyl Acetate/Hexanes to yield white needles.

Synthesis Logic Diagram



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Caption: Figure 1. Reductive deuteration pathway converting the carboxylic acid of D-Phe to the dideutero-alcohol.[1][2]

Physical & Spectral Data

Self-Validating Logic: The spectral data provided below allows for immediate verification of the compound.[1] The disappearance of specific proton signals in NMR and the mass shift in MS act as internal quality controls.[3]

Physical Properties Table[1][8][9]

Property	Value (Parent/Predicted)	Notes
Melting Point	93–95 °C	Isotopic substitution rarely alters MP >1°C.
Boiling Point	~273 °C (Predicted)	Decomposes/Sublimes before boiling at atm pressure.[1][2][3]
Optical Rotation	(, 1M HCl)	Deuteration induces a negligible secondary isotope effect on rotation.[2][3]
Solubility	Soluble in EtOH, MeOH, DMSO,	Sparingly soluble in hexanes/water.[2][3]
pKa (Conj. Acid)	~9.2 (Amine)	Basic character is retained.[2][3]

Spectral Characterization[1][9]

1. Mass Spectrometry (ESI-MS)[1][2]

- Parent (Unlabeled):

[1]

- D-Phenylalaninol-d2:

[1][2]

- Verification: A +2 Da shift in the molecular ion peak confirms the incorporation of two deuterium atoms.[3]

2. Proton NMR (

-NMR) Comparison

Solvent:

(Chemical shifts

in ppm)

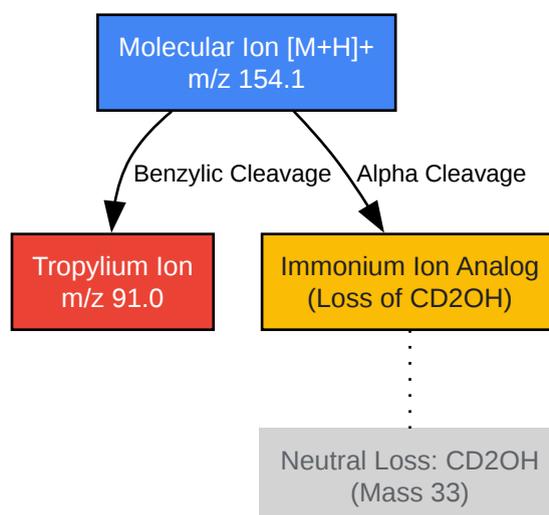
Proton Position	Unlabeled D-Phe-ol	D-Phenylalaninol-d2	Diagnostic Change
Aromatic (5H)	7.15 – 7.35 (m)	7.15 – 7.35 (m)	No change.[1][2][3]
H-1 ()	3.38 (dd) & 3.61 (dd)	Absent	Primary confirmation of d2 labeling.
H-2 (Chiral CH)	3.10 (m)	~3.10 (dd t/br s)	Simplification: Loss of coupling to H-1 protons.[1][2][3]
H-3 (Benzylic)	2.50 (dd) & 2.78 (dd)	2.50 (dd) & 2.78 (dd)	Retains diastereotopic nature due to chiral center.[1][2][3]

3. Carbon NMR (

-NMR)

- C-1 (Alcohol): The signal at ~66 ppm (in parent) will diminish significantly and split into a quintet due to C-D coupling ().[1] This is the definitive carbon probe for isotopic purity.[3]

Fragmentation Pathway (MS/MS) Logic[1]



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Caption: Figure 2. ESI-MS fragmentation logic. The loss of the hydroxymethyl group (mass 33 vs 31 in unlabeled) confirms the location of the label.

Quality Control & Handling

To ensure "Trustworthiness" in experimental application, follow these storage protocols:

- Hygroscopicity: Amino alcohols are hygroscopic.^{[2][3]} Store under inert atmosphere (Argon/Nitrogen).^{[1][3]} Moisture absorption will shift NMR signals (exchangeable protons) and alter weight-based stoichiometry.^{[1][2][3]}
- Air Sensitivity: While relatively stable, long-term exposure to air can lead to slow oxidation of the amine (N-oxide formation) or carbonate formation (absorption).^{[1][2]}
- Re-verification: Before use in critical steps (e.g., as a chiral auxiliary), run a quick ¹H-NMR.^[3] If the region at 3.4–3.6 ppm shows signals >1% integration relative to the chiral proton, the isotopic purity is compromised or the sample is contaminated with the unlabeled parent.

References

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Sources

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